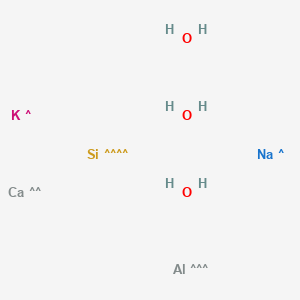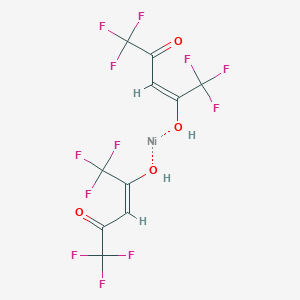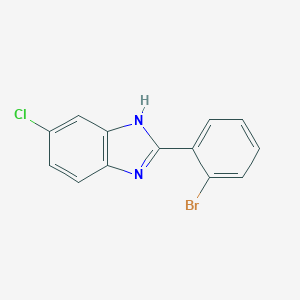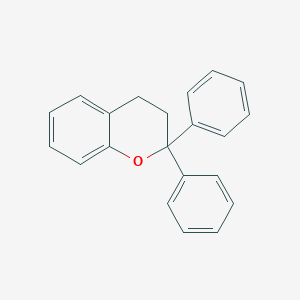![molecular formula C28H31ClN2O7 B077546 Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate CAS No. 13161-28-9](/img/structure/B77546.png)
Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate
説明
科学的研究の応用
Colorimetric and Fluorescent pH Switches
Rhodamine 6G derivatives can act as highly selective and sensitive colorimetric and fluorescent pH switches with good recyclability and anti-interference ability . They can indicate small pH changes in dyeing wastewater . The absorbance and fluorescence intensity of these derivatives can be enhanced significantly within certain pH ranges .
Biological Sensing and Imaging
Rhodamine 6G perchlorate can be incorporated with nanomaterials to form a nanocluster, which can be used in biological sensing and imaging applications . This allows for real-time detection and monitoring of biological activities.
Development of Solid State Laser Dye
Rhodamine 6G perchlorate can be used in the development of solid state laser dye for optics and remote sensing . This application is particularly useful in the field of photonics and optical materials.
Fluorescence Microscopy
Rhodamine dyes, including Rhodamine 6G, are used extensively in fluorescence microscopy . Their fluorescence properties allow for easy and inexpensive detection with instruments called fluorometers .
Flow Cytometry
In biotechnology, Rhodamine 6G is used in flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles .
Fluorescence Correlation Spectroscopy
Rhodamine 6G is also used in fluorescence correlation spectroscopy, a method that measures fluctuations in fluorescence intensity to obtain information about the number and kinetics of fluorescent particles in a small observation volume .
ELISA
Rhodamine 6G is used in ELISA (Enzyme-Linked Immunosorbent Assay), a popular method of measuring concentrations of substances such as peptides, proteins, antibodies, and hormones .
Textile Industry
Rhodamine 6G perchlorate is used in the textile industry due to its high quantum yield and tunability in the range of 550-600 nm .
作用機序
Target of Action
Rhodamine 6G perchlorate primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus and the Acriflavine resistance protein B in Escherichia coli . These proteins play crucial roles in bacterial resistance to multiple drugs, making Rhodamine 6G perchlorate a potential tool in combating drug-resistant bacterial strains .
Mode of Action
It is known that the compound can form a chemical bond with some graphene substrates characterized by under-coordinated atoms . This suggests that Rhodamine 6G perchlorate may interact with its targets through a similar mechanism, possibly forming bonds with specific amino acid residues in the target proteins.
Biochemical Pathways
Rhodamine 6G perchlorate affects the biochemical pathways related to bacterial drug resistance. The compound’s interaction with the HTH-type transcriptional regulator QacR and the Acriflavine resistance protein B can potentially disrupt the normal functioning of these proteins, thereby inhibiting the bacteria’s ability to resist multiple drugs
Pharmacokinetics
The compound is known to be highly fluorescent, which suggests that it could be easily detected and tracked in biological systems . This property could potentially aid in studying the compound’s pharmacokinetics in future research.
Result of Action
The molecular and cellular effects of Rhodamine 6G perchlorate’s action are largely dependent on its interaction with its targets. By potentially disrupting the function of proteins involved in bacterial drug resistance, the compound could help in combating drug-resistant bacterial strains . Additionally, the compound’s high fluorescence allows it to be used in biological sensing and imaging applications .
Action Environment
The action of Rhodamine 6G perchlorate can be influenced by various environmental factors. For instance, the compound’s spectral and photophysical properties, including its fluorescence quantum yields, can vary with solvent viscosity . This suggests that the compound’s action, efficacy, and stability could be affected by the nature of the environment in which it is used.
特性
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFVOZRAUFNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13161-28-9 | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



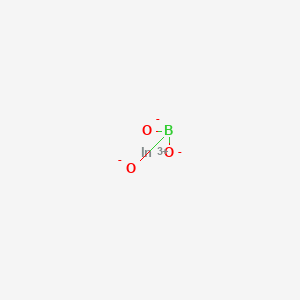

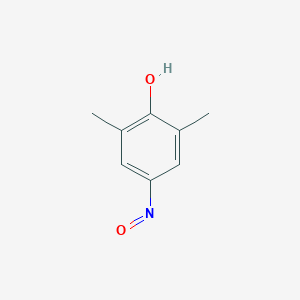

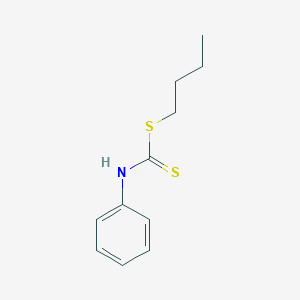

![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
